The Role of Isavuconazole-D4 in Modern Research: An In-depth Technical Guide
The Role of Isavuconazole-D4 in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isavuconazole (B1672201) is a broad-spectrum triazole antifungal agent pivotal in the treatment of invasive fungal infections. For robust research and therapeutic drug monitoring, accurate quantification of isavuconazole in biological matrices is essential. This technical guide delves into the primary application of Isavuconazole-D4, a deuterated analog of isavuconazole, as an internal standard in bioanalytical methodologies. Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in pharmacokinetic and toxicokinetic studies. This document provides a comprehensive overview of the principles behind its use, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of key quantitative data.
Introduction to Isavuconazole and the Need for an Internal Standard
Isavuconazole is the active moiety of the prodrug isavuconazonium (B1236616) sulfate (B86663) and is utilized in the treatment of invasive aspergillosis and mucormycosis.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] This disruption leads to the accumulation of toxic methylated sterols, compromising the integrity and function of the cell membrane and ultimately resulting in fungal cell death.[3]
The clinical efficacy and safety of isavuconazole are correlated with its plasma concentrations, necessitating therapeutic drug monitoring (TDM) in certain patient populations.[5] Furthermore, in drug development and research, understanding the pharmacokinetic profile of isavuconazole is crucial. These applications demand highly accurate and precise bioanalytical methods for its quantification in complex biological matrices like plasma and serum.
Analytical techniques, particularly LC-MS/MS, are susceptible to variations that can affect the accuracy of quantification. These variations can arise from sample preparation inconsistencies, matrix effects (whereby components of the biological matrix interfere with the ionization of the analyte), and fluctuations in instrument performance. To correct for these potential errors, a suitable internal standard (IS) is employed.
Isavuconazole-D4: The Ideal Internal Standard
The primary and critical use of Isavuconazole-D4 in research is as an internal standard for the quantitative analysis of isavuconazole.[6][7] Isavuconazole-D4 is a stable isotope-labeled (SIL) version of isavuconazole where four hydrogen atoms have been replaced by deuterium (B1214612) atoms.
The utility of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest. Isavuconazole-D4 co-elutes with isavuconazole during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is distinguishable from the unlabeled drug by its higher mass-to-charge ratio (m/z). By adding a known amount of Isavuconazole-D4 to every sample, calibrator, and quality control sample, any variability during the analytical process will affect both the analyte and the internal standard to the same extent. The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby normalizing for variations and ensuring high precision and accuracy.
Quantitative Data and Physicochemical Properties
The following tables summarize key quantitative data for isavuconazole and its deuterated internal standard, as well as typical parameters for their analysis.
| Compound | Molecular Formula | Formula Weight ( g/mol ) |
| Isavuconazole | C₂₂H₁₇F₂N₅OS | 437.5 |
| Isavuconazole-D4 | C₂₂H₁₃D₄F₂N₅OS | 441.5 |
Table 1: Physicochemical Properties of Isavuconazole and Isavuconazole-D4.
| Parameter | Isavuconazole | Isavuconazole-D4 | Reference |
| Precursor Ion (m/z) | 438.1 | 442.1 | [3] |
| Product Ion (Quantifier) (m/z) | 214.9 | 218.9 | [3] |
| Product Ion (Qualifier) (m/z) | 368.9 | 372.9 | [3] |
Table 2: Typical Mass Spectrometry Multiple Reaction Monitoring (MRM) Transitions.
| Linearity Range | Precision (%CV) | Accuracy/Recovery (%) | Matrix | Reference |
| 0.2 - 12.8 mg/L | Within-run: 1.4-2.9%, Between-run: 1.5-3.0% | 93.9 - 102.7% | Serum | [3] |
| 25 - 2500 ng/mL | - | - | Rat Plasma | [1] |
| 0.25 - 10 µg/mL | Intra-assay: < 3.53%, Inter-assay: < 6.38% | > 100% | Plasma |
Table 3: Summary of Validation Parameters from Published LC-MS/MS Methods.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of isavuconazole in human plasma using Isavuconazole-D4 as an internal standard, based on methodologies described in the scientific literature.[3]
Materials and Reagents
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Isavuconazole reference standard
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Isavuconazole-D4 internal standard solution (e.g., 1 mg/mL in methanol)
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HPLC-grade methanol (B129727)
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HPLC-grade acetonitrile (B52724)
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Formic acid (LC-MS grade)
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Ultrapure water
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Drug-free human plasma
Preparation of Stock and Working Solutions
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Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the isavuconazole reference standard in methanol.
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Isavuconazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to create calibration standards and quality control (QC) samples.
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Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Isavuconazole-D4 stock solution with methanol. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
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Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
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To 20 µL of plasma in each tube, add 100 µL of the internal standard working solution in ice-cold methanol.
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Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
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Centrifuge the samples at high speed (e.g., 24,000 x g) for 5 minutes to pellet the precipitated proteins.
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Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
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Dilute the supernatant (e.g., tenfold) with an initial mobile phase-like solution (e.g., 5% acetonitrile in water with 0.1% formic acid).
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Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
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LC System: A high-performance or ultra-high-performance liquid chromatography system.
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Column: A reversed-phase column, such as a Luna Phenyl-Hexyl (50 x 2.1 mm, 5 µm) or an ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[1][3]
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Flow Rate: 0.3 - 0.5 mL/min.
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Gradient: A linear gradient is typically employed to ensure good separation from matrix components. An example gradient is as follows:
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0-0.5 min: 5% B
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0.5-2.5 min: Linear gradient to 95% B
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2.5-3.5 min: Hold at 95% B
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3.5-4.0 min: Return to 5% B
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4.0-5.0 min: Column re-equilibration
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-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Ion Source Parameters: These should be optimized for the specific instrument but may include:
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Capillary Voltage: 3-4 kV
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Source Temperature: 120-150°C
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Desolvation Temperature: 350-500°C
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Gas Flows (Nebulizer, Desolvation): Optimized for best signal.
-
-
Collision Energy: This will need to be optimized for each transition but will likely be in the range of 15-35 eV.
Visualizations of Key Processes
The following diagrams illustrate the experimental workflow and the metabolic context of isavuconazole.
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]
- 2. researchgate.net [researchgate.net]
- 3. Implementation of Isavuconazole in a Fluorescence-Based High-Performance Liquid Chromatography Kit Allowing Simultaneous Detection of All Four Currently Licensed Mold-Active Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Phase 1, Open‐Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C‐Labeled Isavuconazonium Sulfate in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
